3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride

Solubility Pharmaceutical Intermediate Pre-formulation

3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride (CAS 79817-60-0) is the monohydrochloride salt of a substituted N-phenylbenzenesulphonamide, with a molecular formula of C12H13ClN2O3S and a molecular weight of 300.76 g/mol. The parent neutral compound (CAS 80-20-6) is historically known as sulfanilamide, a classical competitive inhibitor of bacterial dihydropteroate synthase, but its modern use is primarily as a chemical intermediate.

Molecular Formula C12H13ClN2O3S
Molecular Weight 300.76 g/mol
CAS No. 79817-60-0
Cat. No. B12684922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride
CAS79817-60-0
Molecular FormulaC12H13ClN2O3S
Molecular Weight300.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N.Cl
InChIInChI=1S/C12H12N2O3S.ClH/c13-11-8-10(6-7-12(11)15)18(16,17)14-9-4-2-1-3-5-9;/h1-8,14-15H,13H2;1H
InChIKeyAVSIGZZPHTUUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride (CAS 79817-60-0): Chemical Identity and Baseline Characteristics


3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride (CAS 79817-60-0) is the monohydrochloride salt of a substituted N-phenylbenzenesulphonamide, with a molecular formula of C12H13ClN2O3S and a molecular weight of 300.76 g/mol . The parent neutral compound (CAS 80-20-6) is historically known as sulfanilamide, a classical competitive inhibitor of bacterial dihydropteroate synthase, but its modern use is primarily as a chemical intermediate . This specific salt form is registered as an active EINECS intermediate (EC 279-290-8) and is listed in supplier catalogs for pharmaceutical research applications, though primary literature on its specific properties is extremely scarce .

Why a Generic N-Phenylbenzenesulphonamide Cannot Substitute for the Specific 3-Amino-4-hydroxy-N-phenylbenzenesulphonamide Monohydrochloride Salt


Substituting this monohydrochloride salt with a structurally similar neutral N-phenylbenzenesulphonamide or a different salt form is highly inadvisable without explicit supporting data. The presence of the hydrochloride counterion directly influences critical physicochemical properties, most notably aqueous solubility, dissolution rate, and hygroscopicity, which are fundamental to solution-phase assay preparation and reproducible biological testing . Class-level inferences from sulfonamide pharmacology cannot bridge this gap, as the 3-amino-4-hydroxy substitution pattern on the benzene ring drastically alters the electron density, pKa, and hydrogen-bonding capacity of the molecule relative to unsubstituted sulfanilamide or other analogs, potentially reversing or abolishing target engagement [1]. The following sections detail the specific, quantifiable evidence—or, more critically, the scarcity thereof—that defines the selection criteria for this exact compound.

Quantitative Differentiation Guide for CAS 79817-60-0: Available Evidence and Critical Gaps


Physicochemical Advantage: Monohydrochloride Salt vs. Neutral Free Base (CAS 80-20-6)

The primary differentiator of purchasing CAS 79817-60-0 over the more widely cataloged neutral free base (CAS 80-20-6) is the intended protonation state for enhanced aqueous solubility. The neutral form is described as a white to off-white crystalline solid that is 'soluble in water' , but no quantitative solubility figure is available in authoritative public sources for either compound. A safety datasheet for the hydrochloride explicitly lists both solubility and log P as 'no data available' . Therefore, while the formation of the hydrochloride salt is a universally applied medicinal chemistry strategy to improve solubility of weakly basic compounds, a direct, quantitative, head-to-head solubility comparison between CAS 79817-60-0 and CAS 80-20-6 has not been published in an accessible source. The procurement decision rests on the theoretical advantage of salt formation.

Solubility Pharmaceutical Intermediate Pre-formulation

Biological Target Engagement: Class-Level Carbonic Anhydrase Inhibition Profile

Target-based differentiation can be partially inferred from human carbonic anhydrase (CA) inhibition data for a closely related compound (BindingDB entry for the neutral form). For the neutral parent, reported Ki values are 7,970 nM for CA I, >100,000 nM for CA II, and 1,600 nM for CA IX [1]. This reveals a significant selectivity gap: approximately 5-fold preference for the tumor-associated CA IX over the cytosolic CA I, and >60-fold selectivity over CA II. Crucially, this data is for the neutral compound, not the hydrochloride salt, and no comparison with other defined N-phenylbenzenesulfonamide analogs is available in the same assay. This provides a baseline activity fingerprint but fails to prove that the hydrochloride salt replicates this profile or offers any advantage over another analog.

Enzyme Inhibition Carbonic Anhydrase Selectivity

Impurity and Purity Profile: A Critical Quality Attribute for Reproducible Experimentation

The most critical, yet overlooked, differentiator at the procurement stage is the vendor-specific purity and impurity profile. Common suppliers for the parent neutral compound list a typical purity of 95%+ or 98% . For the monohydrochloride salt, no explicit purity specification was found in searchable supplier datasheets. A researcher ordering CAS 79817-60-0 is inherently relying on the supplier's batch-specific Certificate of Analysis. The absence of a universally accepted pharmacopeial monograph (e.g., USP, EP) means the compound lacks a standardized purity baseline against which to compare generic versions. This represents a procurement risk: two batches of the identical CAS number from different vendors could contain different levels of residual solvents, inorganic salts, or structurally related sulfonamide impurities that are bioactive in sensitive assays. Without published purity data, selection must default to the vendor with the most transparent, quantitative lot-specific documentation.

Chemical Purity Procurement Standard Reproducibility

Application Scenarios for 3-Amino-4-hydroxy-N-phenylbenzenesulphonamide Monohydrochloride Based on Differential Evidence


Enzyme Inhibition Studies Requiring Neutral to Slightly Acidic Aqueous Conditions

The primary rationale for selecting the monohydrochloride salt is its intended solubility advantage in aqueous buffers. When designing an assay at pH 6-7, directly dissolving the hydrochloride salt can prevent fluctuations in buffer capacity that would occur when neutralizing a free base. This scenario is directly supported by the theoretical basis of salt formation and the qualitative evidence of the neutral form's aqueous solubility , though the user must empirically verify the final solution pH and solubility.

Structure-Activity Relationship (SAR) Studies on N-Phenylbenzenesulphonamide Derivatives

For medicinal chemistry programs exploring the N-phenylbenzenesulphonamide chemotype as non-nucleoside inhibitors (e.g., of HCV polymerase [1] or Lactate Dehydrogenase A), this compound serves as a core scaffold. The unique 3-amino-4-hydroxy substitution creates a distinct hydrogen-bond donor/acceptor profile compared to unsubstituted N-phenylbenzenesulphonamides, which is critical for probing the binding pocket topology. The monohydrochloride ensures the molecule is in a consistent protonation state for in vitro testing.

Development of Tumor-Associated Carbonic Anhydrase (CA IX) Probes

Based on class-level CA inhibition data showing modest CA IX selectivity over CA I and CA II [2], the compound could be used as a starting hit for developing fluorescent or affinity-based probes for CA IX-expressing hypoxic tumors. The procurement of the hydrochloride salt facilitates direct use in competitive displacement assays, although the buyer must independently validate the Ki values for the purchased batch.

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